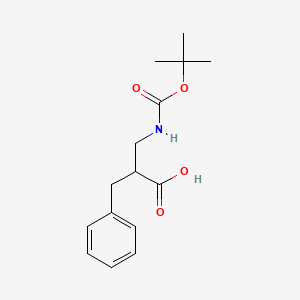![molecular formula C6H3BrN2S B1291557 7-ブロモチエノ[3,2-d]ピリミジン CAS No. 21586-25-4](/img/structure/B1291557.png)
7-ブロモチエノ[3,2-d]ピリミジン
概要
説明
This compound contains a pyrimidine ring fused with a thieno ring, making it a valuable scaffold for various chemical and biological studies.
科学的研究の応用
7-Bromothieno[3,2-d]pyrimidine has a wide range of scientific research applications, including:
Pharmaceuticals: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer treatment.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It is used in the study of enzyme inhibition and other biochemical processes.
作用機序
Target of Action
7-Bromothieno[3,2-d]pyrimidine is an anti-cancer drug that primarily targets tyrosine kinases . Tyrosine kinases are enzymes that play a crucial role in the regulation of cell growth and division .
Mode of Action
The compound inhibits the activity of tyrosine kinases . By doing so, it disrupts the normal signaling pathways that control cell growth and division, leading to the death of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by 7-Bromothieno[3,2-d]pyrimidine is the BCR-ABL tyrosine kinase pathway . This pathway is often overactive in chronic myeloid leukemia cells, leading to uncontrolled cell growth . By inhibiting the BCR-ABL tyrosine kinase, 7-Bromothieno[3,2-d]pyrimidine can halt the growth of these cancer cells .
Result of Action
The inhibition of tyrosine kinases by 7-Bromothieno[3,2-d]pyrimidine results in the disruption of cell growth and division . This can lead to the death of cancer cells, particularly those in chronic myeloid leukemia, where the BCR-ABL tyrosine kinase pathway is often overactive .
生化学分析
Biochemical Properties
7-Bromothieno[3,2-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of tyrosine kinases, which are enzymes that control cell growth and division . This compound has been shown to inhibit the BCR-ABL tyrosine kinase in chronic myeloid leukemia cells, making it a potential candidate for cancer treatment . The interactions between 7-Bromothieno[3,2-d]pyrimidine and tyrosine kinases involve binding to the active site of the enzyme, thereby preventing its activity and subsequent signaling pathways.
Cellular Effects
The effects of 7-Bromothieno[3,2-d]pyrimidine on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting cell growth and division, particularly in cancer cells . It affects cell signaling pathways by blocking the activity of tyrosine kinases, leading to altered gene expression and cellular metabolism. In chronic myeloid leukemia cells, 7-Bromothieno[3,2-d]pyrimidine has been shown to induce apoptosis, or programmed cell death, thereby reducing the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, 7-Bromothieno[3,2-d]pyrimidine exerts its effects through the inhibition of tyrosine kinases . This compound binds to the active site of the enzyme, preventing the phosphorylation of target proteins and subsequent activation of signaling pathways. By inhibiting tyrosine kinases, 7-Bromothieno[3,2-d]pyrimidine disrupts cell growth and division, leading to changes in gene expression and cellular function . This mechanism of action makes it a promising candidate for targeted cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromothieno[3,2-d]pyrimidine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 7-Bromothieno[3,2-d]pyrimidine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of tyrosine kinases and reduced cell proliferation .
Dosage Effects in Animal Models
The effects of 7-Bromothieno[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, this compound effectively inhibits tyrosine kinases and reduces cancer cell proliferation without causing significant toxicity . At higher doses, 7-Bromothieno[3,2-d]pyrimidine may exhibit toxic or adverse effects, including damage to normal cells and tissues . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
7-Bromothieno[3,2-d]pyrimidine is involved in metabolic pathways that include interactions with various enzymes and cofactors . This compound is metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biological activities
Transport and Distribution
The transport and distribution of 7-Bromothieno[3,2-d]pyrimidine within cells and tissues involve interactions with specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 7-Bromothieno[3,2-d]pyrimidine within cells are influenced by its interactions with binding proteins, which may affect its activity and function .
Subcellular Localization
The subcellular localization of 7-Bromothieno[3,2-d]pyrimidine is critical for its activity and function . This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of 7-Bromothieno[3,2-d]pyrimidine to the nucleus, for example, may enhance its ability to inhibit tyrosine kinases and alter gene expression . Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromothieno[3,2-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophenes are then cyclized to form the pyrimidone ring.
Bromination: The pyrimidone is brominated to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production methods for 7-Bromothieno[3,2-d]pyrimidine are similar to laboratory synthesis but are optimized for scalability and cost-effectiveness. These methods often involve the use of bulk chemicals and standard laboratory equipment to achieve high yields without the need for chromatography for purification .
化学反応の分析
Types of Reactions
7-Bromothieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with different functional groups replacing the bromine atom .
類似化合物との比較
Similar Compounds
- 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
- 7-Bromothieno[3,2-d]pyrimidin-4(1H)-one
- 7-Bromopyrido[3,2-d]pyrimidin-4-amine
Uniqueness
7-Bromothieno[3,2-d]pyrimidine is unique due to its specific structural features, which provide distinct electronic properties and reactivity compared to other similar compounds .
特性
IUPAC Name |
7-bromothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-4-2-10-5-1-8-3-9-6(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQOYFDDMSKPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620827 | |
| Record name | 7-Bromothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21586-25-4 | |
| Record name | 7-Bromothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

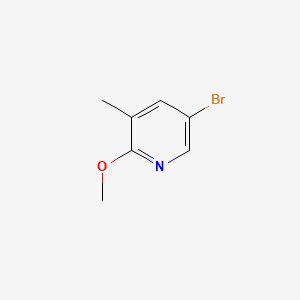
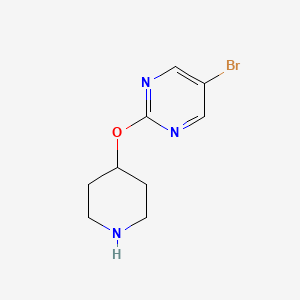
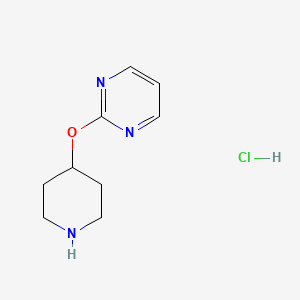
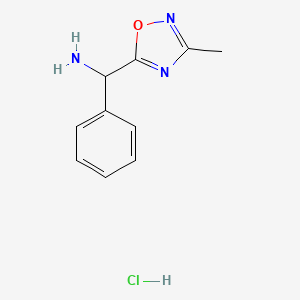
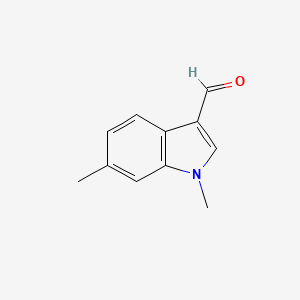

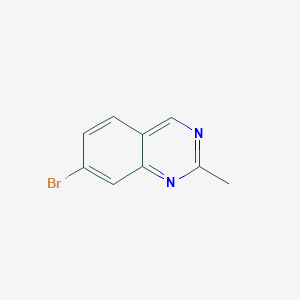
![2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole](/img/structure/B1291494.png)

